2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride
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Overview
Description
2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C₇H₄Cl₃NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high reactivity and unique chemical properties, making it a valuable substance for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde oxime with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichlorobenzaldehyde oxime+Thionyl chloride→2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride+By-products
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,4-dichlorobenzoic acid and hydroxylamine.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as oxides.
Reduction Products: Such as amines.
Hydrolysis Products: 2,4-dichlorobenzoic acid and hydroxylamine.
Scientific Research Applications
2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparison with Similar Compounds
- 2,4-Dichlorobenzaldehyde oxime
- 2,4-Dichlorobenzoic acid
- 2,4-Dichlorobenzonitrile
Comparison: 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to its high reactivity and ability to undergo a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its applications in scientific research and industrial processes .
Properties
IUPAC Name |
(1Z)-2,4-dichloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBVZCSCOBTMHS-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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